Product packaging for 2-[4-(Ethylsulfamoyl)phenyl]acetamide(Cat. No.:CAS No. 1792223-94-9)

2-[4-(Ethylsulfamoyl)phenyl]acetamide

Cat. No.: B2426933
CAS No.: 1792223-94-9
M. Wt: 242.29
InChI Key: NTVHWKSOHYSZOM-UHFFFAOYSA-N
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Description

2-[4-(Ethylsulfamoyl)phenyl]acetamide is an organic compound featuring both a sulfonamide and an acetamide (B32628) functional group. Its investigation is primarily documented within crystallographic studies, which aim to elucidate its molecular structure and contribute to the understanding of sulfonamide derivatives.

Research on this compound has centered on its synthesis and structural analysis. The compound, with the chemical formula C₁₀H₁₄N₂O₃S, has been synthesized by reacting 4-(acetylamino)benzenesulfonyl chloride with ethylamine (B1201723) in an aqueous solution, maintaining a basic pH with sodium carbonate. The resulting white precipitate is then crystallized, typically from methanol, to yield colorless, block-like crystals suitable for X-ray diffraction studies. nih.gov

These crystallographic analyses have revealed that this compound crystallizes with two independent molecules in the asymmetric unit, both adopting an L-shaped conformation. nih.gov The ethylsulfonamide group is nearly perpendicular to the benzene (B151609) ring, while the acetamide group is almost coplanar with it. nih.gov Such structural studies are fundamental in understanding the physicochemical properties of the compound and predicting its potential interactions.

The academic inquiry into sulfonamide and acetamide derivatives has a rich history rooted in medicinal chemistry.

Sulfonamides , often called sulfa drugs, were the first class of broadly effective systemic antibacterial agents and heralded the dawn of the antibiotic era. wikipedia.org Their discovery dates back to the 1930s with the synthesis of Prontosil by German chemist Gerhard Domagk, a finding that earned him the Nobel Prize. openaccesspub.orgslideshare.netresearchgate.net It was later discovered that Prontosil is a prodrug, metabolizing in the body to the active compound sulfanilamide. openaccesspub.org This breakthrough spurred the synthesis of thousands of sulfonamide derivatives, leading to improved efficacy and reduced toxicity. wikipedia.org Beyond their antimicrobial properties, sulfonamides have been developed for a wide array of therapeutic applications, including as diuretics, anticonvulsants, and antidiabetic agents. wikipedia.orgopenaccesspub.orgajchem-b.com

Acetamide is the simplest amide derived from acetic acid. patsnap.com While acetamide itself is primarily used as a solvent and plasticizer in research and industrial settings, its derivatives have significant pharmacological importance. patsnap.com The most well-known acetamide derivative is paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic drugs globally. tandfonline.comnih.gov Medicinal chemists have extensively explored acetamide derivatives for a variety of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. nih.govnih.govarchivepp.com

The primary research significance of this compound lies in the field of structural chemistry. Detailed crystallographic studies of this compound contribute to the broader understanding of the structure-activity relationships of sulfonamides. nih.gov By precisely mapping the three-dimensional arrangement of atoms and the conformations of the functional groups, researchers can build models to predict how similar molecules might behave.

While specific biological activity studies for this compound are not extensively documented in the public domain, the investigation of related acetamide-sulfonamide scaffolds is an active area of research. For instance, various acetamide-sulfonamide derivatives have been synthesized and evaluated for their potential as urease inhibitors and antibacterial agents. semanticscholar.orgmdpi.com The structural data obtained for this compound provides a valuable reference point for the rational design of new compounds with potentially useful biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O3S B2426933 2-[4-(Ethylsulfamoyl)phenyl]acetamide CAS No. 1792223-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(ethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-2-12-16(14,15)9-5-3-8(4-6-9)7-10(11)13/h3-6,12H,2,7H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVHWKSOHYSZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing complex organic molecules. researchgate.netnih.gov DFT calculations can predict a variety of molecular properties with high accuracy, providing a foundational understanding of the molecule's intrinsic characteristics. For sulfonamide-based compounds, DFT has been widely used to explore structural and electronic properties. researchgate.net

Recent research has utilized DFT to investigate the structural parameters, wave function, and electronic properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide, a closely related isomer, to determine its suitability for biological systems. researchgate.net Such studies provide a valuable framework for understanding the title compound.

The first step in a DFT analysis is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. youtube.com This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The crystal structure of 2-[4-(Ethylsulfamoyl)phenyl]acetamide reveals an L-shaped conformation where the ethylsulfonamide group is nearly perpendicular to the benzene (B151609) ring, while the acetamide (B32628) group is almost coplanar with it. researchgate.netnih.gov

DFT calculations provide theoretical values for these parameters, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mkjc.in For instance, in a typical benzenesulfonamide (B165840), the S–O and S–N bond lengths are critical parameters that influence the molecule's electronic and steric properties. mkjc.in

Table 1: Representative Optimized Geometrical Parameters for a Sulfonamide Scaffold Note: The following data is illustrative for a benzenesulfonamide derivative, as specific DFT calculations for this compound are not publicly available. Values are calculated at the B3LYP/6-311++G(d,p) level.

ParameterBond Length (Å)ParameterBond Angle (°)
S-O11.425O1-S-O2120.5
S-O21.425O1-S-N107.8
S-N1.634C-S-N106.9
S-C (Aryl)1.768S-N-H113.5
N-H1.012S-C-C (Aryl)120.1

Electronic wave function properties, such as electron localization functions (ELF) and localized orbital locators (LOL), offer a deeper understanding of chemical bonding and electron distribution within the molecule. researchgate.net These analyses can reveal the location of covalent bonds, lone pairs, and the core electronic structure, providing a detailed map of electron density. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests high chemical reactivity and lower stability, as the molecule can be more easily excited. nih.gov

For sulfonamide derivatives, the HOMO-LUMO gap typically falls in a range that makes them stable yet sufficiently reactive to engage with biological targets. nih.govresearchgate.net The analysis of these orbitals reveals that electron density is often concentrated on the thiophene and aromatic moieties in related structures. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Sulfonamide Analogue Note: Values are illustrative and based on general findings for sulfonamide derivatives.

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.69
Energy Gap (ΔE) 5.16

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. ijaers.comchemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. nih.gov

The MEP surface is color-coded to indicate different potential regions:

Red: Electron-rich regions with negative electrostatic potential, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. researchgate.net

Blue: Electron-deficient regions with positive electrostatic potential, indicating sites for nucleophilic attack. These are often located around hydrogen atoms. ijaers.com

Green: Neutral regions with near-zero potential.

For sulfonamides, the MEP map typically shows negative potential localized on the oxygen atoms of the sulfonyl group and the carbonyl oxygen of the acetamide moiety, identifying them as key sites for hydrogen bonding and electrostatic interactions. ijaers.comresearchgate.net The hydrogen atoms on the amide and sulfonamide nitrogen atoms usually exhibit positive potential, making them hydrogen bond donors. ijaers.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing it in terms of localized Lewis-like structures (bonds and lone pairs). wikipedia.org This method allows for the investigation of intramolecular charge transfer (ICT) interactions, which occur when electron density is delocalized from an occupied (donor) NBO to an unoccupied (acceptor) NBO. materialsciencejournal.org

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). wisc.edu A high E(2) value indicates a strong interaction and significant stabilization of the molecule. researchgate.net In sulfonamide derivatives, common ICT interactions include the delocalization of lone pair electrons from oxygen and nitrogen atoms into adjacent anti-bonding orbitals (e.g., n(O) → π(C-C) or n(N) → σ(S-O)). materialsciencejournal.org These interactions are crucial for the molecule's conformational stability and electronic properties.

Molecules with significant intramolecular charge transfer, a large dipole moment, and a small HOMO-LUMO gap often exhibit non-linear optical (NLO) properties. researchgate.netnih.gov These materials can alter the properties of light and have applications in optoelectronics and telecommunications. researchgate.net The NLO response of a molecule is primarily determined by its polarizability (α) and first hyperpolarizability (β). researcher.life

Computational methods can predict these NLO properties. For sulfonamide derivatives, the presence of donor (amine) and acceptor (sulfonyl) groups can facilitate ICT, making them candidates for NLO materials. nih.gov Studies have shown that some sulfonamide derivatives possess a reasonable NLO response, which is linked to their electronic structure. researchgate.net

Molecular Docking Studies of this compound and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when it binds to a target receptor, such as a protein or enzyme. semanticscholar.org This method is fundamental in structure-based drug design, helping to understand the binding mode and affinity of a drug candidate. rjb.ro

Sulfonamides are well-known inhibitors of several enzymes, most notably carbonic anhydrases and penicillin-binding proteins. rjb.rosemanticscholar.org Docking studies on sulfonamide analogues have revealed key interactions that are likely relevant for this compound as well.

Key interactions typically observed in docking studies of sulfonamides include:

Hydrogen Bonding: The sulfonamide group (–SO2NH–) is an excellent hydrogen bond donor and acceptor. The oxygen atoms often accept hydrogen bonds from amino acid residues like asparagine, while the N-H group donates a hydrogen bond. chemmethod.com

Electrostatic Interactions: The electron-rich sulfonyl oxygens can interact with positively charged residues or metal ions (like the zinc ion in the active site of carbonic anhydrase).

Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that can interact with nonpolar pockets in the receptor's binding site.

In studies targeting penicillin-binding proteins, sulfonamide derivatives have shown favorable hydrogen bond interactions with active site residues such as GLY, VAL, and ARG. rjb.ro Similarly, when docked against carbonic anhydrase, sulfonamides often exhibit high binding affinities, sometimes superior to standard drugs like acetazolamide. semanticscholar.orgnih.gov These computational predictions suggest that compounds like this compound have the potential to form stable complexes with various biological targets, guiding further experimental validation.

Ligand-Protein Interaction Profiling and Hotspot Identification

Following the prediction of a binding pose through molecular docking, a detailed interaction profile can be generated. This profile identifies the specific amino acid residues ("hotspots") within the binding site that are key for the interaction. Tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect and visualize various non-covalent contacts, including hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking interactions nih.gov.

In the case of this compound, interaction profiling reveals how the molecule orients itself within a binding cavity. Typically:

The oxygen and nitrogen atoms of the sulfonamide and acetamide groups act as hydrogen bond acceptors and donors.

The phenyl ring can participate in hydrophobic interactions and potentially π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The ethyl group contributes to hydrophobic contacts within the pocket.

By identifying these key interactions, researchers can understand the structural basis for the compound's affinity and selectivity, providing a roadmap for designing new analogues with improved potency nih.gov.

Solvation Models and Solvent Effects (IEFPCM)

The biological environment is aqueous, making it essential to understand how a solvent influences a molecule's properties. Solvation models are computational methods that simulate the effects of a solvent on a solute molecule. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and robust method gaussian.com. It represents the solvent as a continuous medium with a specific dielectric constant, creating a cavity in which the solute molecule is placed gaussian.com.

Studies on N-[4-(Ethylsulfamoyl)phenyl]acetamide have employed the IEFPCM model to investigate its structural and electronic properties in different solvents, such as water and DMSO researchgate.net. These calculations show how the solvent environment can affect the molecule's optimized geometry, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO) researchgate.net. This information is crucial for predicting the compound's reactivity and behavior in a biological system researchgate.net.

Prediction of Drug-Likeness and Pharmacokinetic Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. Computational models provide a rapid, cost-effective way to predict these properties and assess a molecule's "drug-likeness" iapchem.org.

One of the most common assessments is Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates certain thresholds for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors nih.gov. In silico analysis of this compound and similar compounds indicates that they generally adhere to these rules, suggesting a favorable profile for oral bioavailability nih.gov.

Other key pharmacokinetic parameters that can be predicted computationally include:

Caco-2 Permeability: This metric predicts the rate at which a compound can cross the intestinal epithelial cell barrier. Models provide a quantitative prediction, with higher values indicating better absorption nih.gov.

The table below summarizes the predicted drug-likeness and pharmacokinetic properties for this compound based on computational models.

PropertyPredicted Value/AssessmentSignificance
Molecular Weight (g/mol)242.29Complies with Lipinski's Rule (< 500)
logP (Lipophilicity)< 5Complies with Lipinski's Rule (< 5)
Hydrogen Bond Donors2Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors4Complies with Lipinski's Rule (≤ 10)
Caco-2 Cell PermeabilityPredicted to be within acceptable rangeIndicates potential for good oral absorption

Structural Elucidation and Conformational Analysis

X-ray Crystallography of 2-[4-(Ethylsulfamoyl)phenyl]acetamide

The solid-state structure of this compound was determined by single-crystal X-ray crystallography, revealing a complex arrangement of two independent molecules in the asymmetric unit.

Crystal System, Space Group, and Unit Cell Parameters

This compound crystallizes in the triclinic system with the centrosymmetric space group P-1 nih.gov. This space group is characterized by the presence of inversion centers, which dictates certain symmetry relationships between the molecules in the crystal lattice. The crystallographic analysis, conducted at a temperature of 296 K, provided the precise dimensions of the unit cell, which is the fundamental repeating unit of the crystal. The detailed unit cell parameters are presented in Table 1.

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.2766 (3)
b (Å)12.1728 (4)
c (Å)13.5041 (4)
α (°)70.130 (2)
β (°)73.935 (2)
γ (°)71.517 (2)
Volume (ų)1191.56 (7)
Z (molecules per unit cell)4

Molecular Conformation and Dihedral Angles

The asymmetric unit of the crystal contains two independent molecules, designated as A and B. Both molecules adopt a distinct L-shaped conformation nih.gov. This shape arises from the relative orientations of the ethylsulfonamide and acetamide (B32628) groups with respect to the central phenyl ring. The ethylsulfonamide group is positioned nearly perpendicular to the benzene (B151609) ring, while the acetamide group is almost coplanar with it nih.gov.

The precise spatial arrangement is quantified by the dihedral and torsion angles. In molecule A, the dihedral angle between the benzene ring and the ethylsulfonamide group is 83.5 (3)°, and with the acetamide group, it is 13.34 (18)° nih.gov. Molecule B exhibits a similar conformation, with corresponding dihedral angles of 87.9 (3)° and 6.32 (16)° nih.gov. The C—S—N—C torsion angles, which describe the twist around the S—N bond, are 66.5 (3)° for molecule A and -64.4 (3)° for molecule B, indicating similar degrees of twist but in opposite directions nih.gov. A summary of these key angles is provided in Table 2.

Angle Description Molecule A Molecule B
Dihedral angle between the benzene ring and the ethylsulfonamide group (°)83.5 (3)87.9 (3)
Dihedral angle between the benzene ring and the acetamide group (°)13.34 (18)6.32 (16)
C—S—N—C torsion angle (°)66.5 (3)-64.4 (3)

Disorder Phenomena in Crystal Structures

Crystallographic disorder, where atoms or groups of atoms occupy multiple positions in the crystal lattice, is observed in molecule B of this compound. Specifically, the terminal methyl group of the ethylsulfonamide moiety is disordered over two sites nih.govresearchgate.net. The occupancy of these two positions is not equal, with a refined occupancy ratio of 0.61(1) for the major component and 0.39(1) for the minor component nih.govresearchgate.net. This phenomenon suggests that in the solid state, the terminal methyl group can adopt at least two stable conformations.

Intermolecular Interactions and Hydrogen Bonding Network Analysis in the Solid State

The crystal structure of this compound is stabilized by a robust network of intermolecular hydrogen bonds. The sulfonamide and amide groups, with their N-H donors and O=S=O and C=O acceptors, are the primary participants in these interactions.

The two independent molecules, A and B, engage in different hydrogen bonding motifs. The A molecules are linked by pairs of N(sulfonamide)—H···O(sulfonamide) hydrogen bonds, forming centrosymmetric inversion dimers nih.gov. These dimers are characterized by an R²₂(8) ring motif, a common feature in structures with hydrogen bonding capabilities. In contrast, the B molecules are connected by N(sulfonamide)—H···O(sulfonamide) hydrogen bonds to form C(10) chains that propagate along the crystallographic direction nih.gov.

Further stability is conferred by N(amide)—H···O(amide) hydrogen bonds, which link the dimers of molecule A and the chains of molecule B into a comprehensive three-dimensional network nih.gov. The geometric details of these key hydrogen bonds are outlined in Table 3.

Donor–H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N1—H1N···O20.79 (3)2.13 (3)2.914 (3)173 (3)
N2—H2N···O40.80 (2)2.21 (2)3.006 (3)169 (2)
N3—H3N···O60.83 (3)2.03 (3)2.854 (3)173 (3)
N4—H4N···O30.75 (2)2.21 (2)2.960 (3)174 (3)

Vibrational and Electronic Spectroscopic Characterization

A study employing the Gaussian 16W DFT tool investigated the structural parameters, wave function, and electronic properties of the compound. The vibrational spectroscopic assignments for the molecule have been determined through quantum computation. Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) has been used to determine the band gap energy in different solvents, providing information about the molecule's electronic transitions and reactivity.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. While specific FT-IR data for this compound is not extensively detailed in the available literature, the expected characteristic absorption bands can be inferred from the analysis of closely related acetamidosulfonamide derivatives.

Key functional groups and their anticipated vibrational frequencies include the N-H stretching of the amide and sulfonamide groups, the C=O stretching of the amide, the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, and various vibrations of the aromatic ring.

For similar N-substituted 4-acetamidobenzenesulfonamides, the N-H stretching vibrations are typically observed in the range of 3350-3250 cm⁻¹. The amide C=O stretching vibration is a strong band usually found around 1690-1670 cm⁻¹. The asymmetric and symmetric SO₂ stretching vibrations of the sulfonamide group are expected to appear near 1350-1315 cm⁻¹ and 1160-1150 cm⁻¹, respectively. Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are observed in the 1600-1450 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amide & Sulfonamide)3350 - 3250
C-H Stretch (Aromatic)> 3000
C-H Stretch (Aliphatic)2980 - 2850
C=O Stretch (Amide I)1690 - 1670
C=C Stretch (Aromatic)1600 - 1450
N-H Bend (Amide II)1550 - 1530
SO₂ Asymmetric Stretch1350 - 1315
SO₂ Symmetric Stretch1160 - 1150

Fourier Transform Raman (FT-Raman) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. Based on data from analogous compounds, the following chemical shifts (δ) in ppm are anticipated, typically recorded in a solvent like DMSO-d₆:

A singlet for the amide N-H proton, likely downfield around 10.3 ppm.

A triplet for the sulfonamide N-H proton, coupled to the adjacent CH₂ group, appearing around 7.5 ppm.

Two doublets for the para-substituted aromatic protons (AA'BB' system), expected in the region of 7.7-7.9 ppm.

A quartet for the CH₂ protons of the ethyl group, coupled to the methyl protons, around 2.9-3.1 ppm.

A singlet for the acetyl CH₃ protons around 2.1 ppm.

A triplet for the terminal CH₃ protons of the ethyl group, coupled to the methylene protons, around 1.0-1.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, the expected chemical shifts are:

The amide carbonyl carbon (C=O) would be the most downfield signal, around 169 ppm.

Aromatic carbons would appear in the 118-144 ppm range, with the carbons attached to the nitrogen and sulfur atoms being more deshielded.

The methylene carbon (CH₂) of the ethyl group would resonate around 40-45 ppm.

The acetyl methyl carbon (CH₃CO) is expected around 24 ppm.

The terminal methyl carbon (CH₃) of the ethyl group would be the most upfield signal, around 15 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
NHCO~10.3 (s)-
Ar-H~7.7-7.9 (dd)~118-144
NHSO₂~7.5 (t)-
CH₂ (Ethyl)~2.9-3.1 (q)~40-45
CH₃ (Acetyl)~2.1 (s)~24
CH₃ (Ethyl)~1.0-1.2 (t)~15
C=O-~169

Mass Spectrometry (LC-MS, EI-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₄N₂O₃S), the calculated molecular weight is approximately 258.07 g/mol .

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. In techniques like Electrospray Ionization (ESI), the molecule would likely be observed as protonated ([M+H]⁺ at m/z 259.08) or sodiated ([M+Na]⁺ at m/z 281.06) species.

The fragmentation pattern in Electron Ionization (EI-MS) or tandem MS (MS/MS) would likely involve characteristic losses. Common fragmentation pathways for related structures include:

Cleavage of the ethyl group from the sulfonamide nitrogen.

Loss of the entire ethylsulfamoyl group.

Cleavage of the acetamide group, including loss of ketene (CH₂=C=O).

Fission of the S-N bond.

Table 3: Expected Mass Spectrometry Data for this compound

Ion TypeExpected m/z
[M]⁺~258.07
[M+H]⁺~259.08
[M+Na]⁺~281.06

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions due to the substituted benzene ring. Typically, para-disubstituted benzene derivatives show a strong primary absorption band (E-band) below 220 nm and a weaker secondary band (B-band) around 250-290 nm, arising from π → π* transitions. The exact position and intensity (molar absorptivity, ε) of these bands are influenced by the nature and substitution pattern of the auxochromic groups (the acetamido and ethylsulfamoyl groups). Specific experimental UV-Vis data for this compound is not prominently reported.

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Efficacy

The biological activity of 2-[4-(Ethylsulfamoyl)phenyl]acetamide and its analogs is a finely tuned consequence of the interplay between its phenyl ring, sulfamoyl group, and acetamide (B32628) moiety. Modifications to any of these components can lead to profound changes in the compound's interaction with its biological target.

Substituent on Phenyl RingPositionObserved Impact on Biological Activity
Electron-withdrawing groups (e.g., -F, -Cl, -Br, -CF3)4-positionGenerally increases antibacterial activity
Electron-donating groups4-positionLower antibacterial activity compared to electron-withdrawing groups
Substituents3-positionLess favorable for antibacterial activity compared to the 4-position

Influence of Sulfamoyl Group Modifications

The sulfamoyl group (-SO2NH-) is a key pharmacophore in many biologically active molecules, often involved in critical binding interactions with target enzymes. nih.gov Modifications of the nitrogen atom of the sulfamoyl group in benzenesulfonamide (B165840) derivatives have been shown to significantly impact their biological activity. For instance, N-substitution on the sulfonamide can influence properties like acidity, which in turn can affect the compound's diuretic activity.

In a study of acetamidosulfonamide derivatives, various amines were reacted with 4-acetamidobenzenesulfonyl chloride to produce a series of N-substituted sulfonamides. nih.gov The nature of the substituent on the sulfamoyl nitrogen was found to be a determinant of antioxidant activity. nih.gov For example, the presence of an ethylene (B1197577) group connected to a pyridine (B92270) ring resulted in significant antioxidant properties. nih.gov This highlights the importance of the size, shape, and electronic nature of the substituent attached to the sulfamoyl nitrogen in dictating the biological outcome. nih.gov

Modification on Sulfamoyl Group (N-substituent)Resulting Biological Implication
Unsubstituted (-SO2NH2)Baseline activity, crucial for certain enzyme inhibitions
Alkyl/Aryl substitutionModulates lipophilicity and steric interactions, impacting potency and selectivity
Heterocyclic substitution (e.g., pyridine)Can introduce additional binding interactions and enhance activity

Acetamide Moiety Modifications and Their Biological Implications

In the context of sulfonamide-containing scaffolds, the acetamide portion can influence the molecule's orientation within a binding site. nih.gov For example, in a series of acetamide-sulfonamide conjugates, it was found that the nature of the group linked to the acetamide influenced urease inhibition activity. nih.gov Specifically, an acetamide linked to a phenyl-alkyl group showed better activity than one linked to a fluoro-substituted biphenyl (B1667301) group. nih.gov This suggests that the steric bulk and electronic properties of the substituent on the acetamide can directly impact the compound's inhibitory potential. nih.gov

Modification of Acetamide MoietyObserved Biological Implication
Alteration of the N-phenyl groupCan affect hydrophobic interactions and overall binding affinity
Modification of the acetyl groupMay alter hydrogen bonding capacity and steric fit within the target's active site
Introduction of different substituents on the N-phenyl ringInfluences electronic properties and potential for additional interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This methodology allows for the prediction of the activity of novel compounds and provides insights into the molecular properties that govern their efficacy.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. nih.gov Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These descriptors can be constitutional, topological, geometric, or electronic in nature. researchgate.net Using statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the observed biological activity. nih.govresearchgate.net

For sulfonamide derivatives, QSAR models have been successfully developed to predict various biological activities, including antioxidant and antimicrobial effects. nih.gov These models are typically validated to ensure their robustness and predictive power. nih.gov A well-constructed QSAR model can serve as a valuable tool in the rational design of new, more potent analogs. nih.gov

Interpretation of Molecular Descriptors and Their Contribution to Activity

The interpretation of the molecular descriptors that are included in the final QSAR model provides valuable insights into the mechanism of action and the key structural features required for biological activity. For example, a QSAR study on acetamidosulfonamide derivatives with antioxidant activity revealed that descriptors related to the molecule's geometry and electronic properties were significant. nih.gov

Descriptors such as those related to the 3D structure of the molecule (e.g., RDF descriptors) and those quantifying the distribution of electronic charge can highlight the importance of specific spatial arrangements and electronic interactions for activity. researchgate.net The coefficients of the descriptors in the QSAR equation indicate the direction and magnitude of their influence on the biological response. A positive coefficient suggests that an increase in the value of that descriptor leads to an increase in activity, while a negative coefficient indicates the opposite. By understanding the contribution of each descriptor, medicinal chemists can strategically modify the lead compound to optimize its biological efficacy. nih.gov

: Pharmacophore Modeling and Ligand-Based Drug Design Principles

The exploration of the bioactivity of this compound and its analogs is deeply rooted in ligand-based drug design principles. In the absence of a definitive three-dimensional structure of the biological target, ligand-based methods analyze molecules known to interact with the target to deduce the essential structural and physicochemical features required for activity. nih.gov This approach encompasses pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, which together guide the rational design of novel, more potent, and selective compounds. nih.gov

Pharmacophore Modeling

A pharmacophore model is an abstract representation of the key steric and electronic features that are critical for a molecule to achieve optimal interaction with a specific biological target. nih.gov For the chemical class to which this compound belongs, a general pharmacophore can be hypothesized based on the common structural motifs found in active analogs. The key features include:

Aromatic Ring: A central phenyl ring that serves as a scaffold and can engage in hydrophobic or π-π stacking interactions within the target's binding site.

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfonamide group (-SO₂) and the carbonyl oxygen of the acetamide group (-C=O) are potent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The nitrogen-bound hydrogens on both the sulfonamide (-SO₂NH-) and acetamide (-NHC=O) moieties can act as hydrogen bond donors.

Hydrophobic/Alkyl Group: The ethyl group attached to the sulfamoyl nitrogen provides a hydrophobic region that can influence binding affinity and selectivity.

The spatial arrangement of these features is crucial. For instance, in related N-(4-Sulfamoylphenyl)acetamide structures, the acetamide group is twisted relative to the plane of the benzene (B151609) ring, and the amino group of the sulfonamide is positioned nearly perpendicular to it. This specific three-dimensional conformation dictates how the molecule presents its key interacting features to a receptor.

Ligand-Based Drug Design and SAR

Ligand-based design for this scaffold involves systematically modifying the core structure and correlating these changes with biological activity. This process reveals the structure-activity relationship (SAR) and refines the pharmacophore model.

Insights from mGlu₄ Positive Allosteric Modulators (PAMs):

A notable example of ligand-based design comes from studies on a series of 4-(phenylsulfamoyl)phenylacetamide compounds, which are close structural analogs. These were investigated as positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGlu₄), a potential therapeutic target for neurological disorders. nih.gov A functional high-throughput screening campaign identified a lead compound which was then systematically modified to establish a clear SAR.

An initial hit, a 2-furyl amide derivative, was modified to a 2-pyridyl amide, resulting in a significant 30-fold increase in potency. This highlights the critical role of the acetamide portion of the molecule in receptor interaction. Further iterative parallel synthesis explored substitutions on the phenyl ring of the acetamide group and the phenyl ring of the sulfamoyl group.

The data below illustrates the impact of these modifications on the compound's potency, measured as the half-maximal effective concentration (EC₅₀).

Table 1: SAR of 4-(Phenylsulfamoyl)phenylacetamide Analogs as mGlu₄ PAMs nih.gov
CompoundR¹ (Acetamide Phenyl Group)R² (Sulfamoyl Phenyl Group)EC₅₀ (nM)
VU03644392-Pyridyl4-Fluoro19.8
Analog A2-Pyridyl3-Fluoro48.1
Analog B2-Pyridyl2-Fluoro117
Analog C2-PyridylUnsubstituted130
Analog D2-FurylUnsubstituted4000

This data clearly shows that a 2-pyridyl group at the R¹ position is vastly superior to a 2-furyl group. Furthermore, electron-withdrawing substituents on the R² phenyl ring enhance potency, with the effect being position-dependent (4-F > 3-F > 2-F). The compound VU0364439 emerged as the most potent mGlu₄ PAM reported from this series. nih.gov

Insights from Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR represents a powerful ligand-based design tool where statistical models are built to correlate physicochemical properties of compounds with their biological activities. nih.gov Studies on a series of acetamidosulfonamide derivatives, which share the core 4-acetamidobenzenesulfonyl structure with this compound, have utilized QSAR to model antioxidant activity. nih.govresearchgate.net

In one such study, sixteen derivatives with different amine substituents on the sulfonamide group were synthesized and evaluated for radical scavenging activity (RSA) and superoxide (B77818) dismutase (SOD) activity. nih.govelsevierpure.com The SAR revealed that substituents significantly influence antioxidant capacity.

Table 2: Antioxidant Activity of Acetamidosulfonamide Derivatives nih.govelsevierpure.com
CompoundSulfonamide Substituent (R)RSA (% Inhibition)SOD Activity (% Inhibition)
Compound 10Cyclohexylamino11.2325.31
Compound 11Cyclopentylamino12.6035.02
Compound 13Phenethylamino15.8040.11
Compound 15(Pyridin-4-yl)ethylamino65.1180.25

The results indicated that incorporating an ethylene group connected to a pyridine ring (Compound 15) led to the most potent antioxidant activities. nih.govresearchgate.net Subsequently, a multiple linear regression QSAR model was developed, which successfully correlated the observed activities with specific molecular descriptors. nih.gov Such QSAR models are invaluable in ligand-based drug design as they provide insights for the rational design of new compounds with potentially enhanced activity and allow for the virtual screening of novel sulfonamides before undertaking their synthesis. nih.govelsevierpure.com

Future Research Directions and Translational Perspectives

Emerging Research Areas for 2-[4-(Ethylsulfamoyl)phenyl]acetamide and its Analogues

The structural backbone of this compound, combining a phenylacetamide and a sulfonamide moiety, has positioned it and its derivatives as promising candidates for a range of biological targets. Current research indicates a significant potential for these compounds in several key therapeutic areas.

One of the most promising applications is in the development of carbonic anhydrase (CA) inhibitors . Analogues of this compound, specifically N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, have demonstrated potent inhibitory activity against various human carbonic anhydrase isoforms, including those associated with cancer (hCA IX and XII) nih.gov. The inhibition of these enzymes is a critical strategy in cancer therapy, and the exploration of this compound and its derivatives as selective CA inhibitors is a burgeoning field of study. Some of these analogues have shown promising cytotoxicity against cancer cell lines, such as A549 (lung cancer) nih.gov.

Another significant area of investigation is the potential for neuroprotective agents . Certain derivatives of 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides have been shown to act as selective carbonic anhydrase II inhibitors with neuroprotective effects nih.govresearchgate.net. These compounds have demonstrated the ability to protect PC12 cells, a common model for neuronal cells, from induced damage nih.govresearchgate.net. This opens up the possibility of developing therapies for neurodegenerative diseases.

Furthermore, the acetamide-sulfonamide scaffold is being explored for its antiurease activity . Conjugates of nonsteroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs, sharing a similar structural motif, have been screened for their ability to inhibit urease, an enzyme implicated in pathological conditions acs.orgnih.govnih.gov. This suggests a potential therapeutic application in treating infections and other disorders associated with urease activity.

The broader class of phenylacetamide derivatives has also been investigated for its anticancer properties . Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have revealed their potential as potent anticancer agents, particularly against prostate carcinoma cell lines nih.gov. This provides a strong rationale for the continued investigation of this compound and its analogues in oncology.

Integration of Advanced Computational and Experimental Methodologies for Compound Optimization

To unlock the full therapeutic potential of this compound and its analogues, researchers are increasingly turning to a synergistic approach that combines advanced computational and experimental methodologies. This integrated strategy allows for the rational design and optimization of compounds with enhanced efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding the relationship between the chemical structure of a compound and its biological activity. For instance, 2D-QSAR studies have been successfully employed to create validated models for the tumor-associated carbonic anhydrase isoforms hCA IX and XII, helping to elucidate the key molecular descriptors that govern inhibitory activity nih.gov. Such models are invaluable for predicting the activity of newly designed analogues. Studies on a series of acetamidosulfonamide derivatives have also utilized QSAR to model their antioxidant activities, providing insights for the rational design of new potential antioxidants researchgate.net.

Molecular docking is another powerful computational tool that provides insights into the binding interactions between a ligand and its target protein at the molecular level. This technique has been extensively used to predict the binding conformations and affinities of N-phenylacetamide-based sulfonamides with various carbonic anhydrase isoforms nih.gov. By visualizing these interactions, medicinal chemists can make informed decisions on how to modify the structure of the lead compound to improve its binding and, consequently, its inhibitory potency. Molecular docking has also been used to explore the potential of N-[4-(Ethylsulfamoyl)phenyl]acetamide against fungal and cancer targets.

Density Functional Theory (DFT) calculations are employed to investigate the electronic properties, structural parameters, and wave function of the compound. These theoretical studies help in understanding the reactivity and stability of the molecule, which are crucial for its biological activity.

The data generated from these computational models guide the synthesis of new analogues, which are then subjected to rigorous in vitro and in vivo experimental validation . This iterative cycle of computational design and experimental testing accelerates the drug discovery process, enabling the rapid identification of optimized lead compounds.

Identification of Novel Therapeutic Avenues Through Preclinical Investigations

While computational studies provide a strong foundation for the therapeutic potential of this compound, preclinical investigations are essential to validate these predictions and uncover novel therapeutic applications.

In vitro studies are the first step in this process, involving the screening of the compound and its analogues against a panel of biological targets. For example, the cytotoxic effects of N-phenylacetamide-based sulfonamides have been evaluated against various cancer cell lines, including A549 (lung), MCF-7 (breast), and PC-3 (prostate), using assays like the SRB and MTT assays nih.govnih.gov. The inhibitory activity against specific enzymes, such as carbonic anhydrases and urease, is also quantified in vitro to determine the potency and selectivity of the compounds nih.govnih.gov.

Based on promising in vitro results, preclinical in vivo studies in animal models are conducted to assess the compound's efficacy and pharmacokinetic profile. For instance, a preclinical study on a related benzenesulfonamide derivative, 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide, has demonstrated its potential as a chemotherapeutic agent against liver and pancreatic carcinogenesis in rats benthamscience.com. Such studies provide crucial information on the compound's therapeutic window and its effects in a complex biological system.

The exploration of this compound and its analogues in preclinical models of neurodegenerative diseases is also a promising avenue. The demonstrated neuroprotective effects of related compounds in cell-based assays warrant further investigation in animal models of these conditions nih.govresearchgate.net.

Q & A

Q. What are the validated synthetic routes for 2-[4-(Ethylsulfamoyl)phenyl]acetamide, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via sulfonylation of 4-aminophenylacetamide with ethylsulfamoyl chloride. Key parameters for optimization include:

  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
  • Solvent selection : Dichloromethane or THF is preferred for improved solubility of intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Q. How should researchers characterize the structural integrity of this compound?

A multi-technique approach is essential:

  • NMR : Confirm the ethylsulfamoyl group via ¹H-NMR (δ 1.1 ppm, triplet for CH₃; δ 3.2 ppm, quartet for CH₂) and ¹³C-NMR (δ 44.5 ppm for sulfonamide S–N–C) .
  • X-ray crystallography : Resolve the triclinic crystal system (space group P1, a = 8.28 Å, b = 12.17 Å, c = 13.50 Å) to validate planar acetamide and sulfonamide moieties .
  • Mass spectrometry : ESI-MS (m/z 243.1 [M+H]⁺) confirms molecular weight .

Q. What are the primary physicochemical properties impacting experimental design?

  • Solubility : Poor aqueous solubility (0.12 mg/mL in PBS, pH 7.4); use DMSO (≤5% v/v) for in vitro assays .
  • Stability : Degrades at >40°C; store at –20°C under inert gas (N₂/Ar) .
  • LogP : Predicted at 1.8 (Schrödinger Suite), suggesting moderate membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or enzyme inhibition studies often arise from:

  • Assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate alters sulfonamide reactivity) .
  • Cellular models : Compare activity in Gram-positive (S. aureus) vs. Gram-negative (E. coli) bacteria, noting outer membrane permeability differences .
  • Dose-response curves : Use Hill slope analysis to distinguish nonspecific binding (slope <1) from target-specific effects .

Q. What strategies are effective for elucidating the compound’s mechanism of action in anticancer studies?

  • Target profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Metabolomics : LC-MS-based tracking of ATP depletion or ROS generation in treated cancer cells (e.g., MCF-7) .
  • Molecular docking : Simulate binding to carbonic anhydrase IX (PDB ID: 3IAI) using AutoDock Vina; validate with site-directed mutagenesis .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Analog synthesis : Introduce substituents at the phenyl ring (e.g., –NO₂, –CF₃) to enhance electron-withdrawing effects .
  • Bioisosteric replacement : Replace acetamide with thioacetamide to assess sulfhydryl group impact on receptor binding .
  • In silico screening : Use QSAR models (e.g., MOE) to predict IC₅₀ improvements against COX-2 .

Q. What methodologies address the compound’s limited bioavailability in preclinical models?

  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release; validate via Franz cell diffusion .
  • Prodrug design : Synthesize phosphate ester derivatives to enhance aqueous solubility (e.g., logP reduction to 0.5) .
  • Pharmacokinetics : Conduct IV/PO crossover studies in Sprague-Dawley rats; monitor plasma half-life via LC-MS/MS .

Data Analysis and Validation

Q. How should researchers handle conflicting crystallographic data for this compound?

  • Space group validation : Compare observed (P1) vs. reported (P2₁/c) symmetry using PLATON’s ADDSYM algorithm .
  • Thermal motion analysis : Refine anisotropic displacement parameters (ADPs) to distinguish disorder from dynamic effects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N–H···O hydrogen bonds) to confirm packing stability .

Q. What statistical approaches are recommended for dose-response studies?

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and efficacy (Eₘₐₓ) .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant replicates in high-throughput screens .
  • Multiplicity correction : Use Benjamini-Hochberg procedure for false discovery rate control in omics datasets .

Tables for Key Data

Q. Table 1. Comparative Biological Activity of Structural Analogs

AnalogModificationIC₅₀ (µM, COX-2)LogP
Parent compoundNone12.3 ± 1.21.8
4-NO₂-phenyl analogNitro substitution6.7 ± 0.82.1
Thioacetamide analog–NHCO– → –NHCS–18.9 ± 2.11.5
Data from .

Q. Table 2. Crystallographic Parameters

ParameterValue
Space groupP1
Unit cell (Å)a = 8.28, b = 12.17
α, β, γ (°)70.1, 73.9, 71.5
Resolution (Å)0.84
R factor0.046
Data from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.